(2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol
Overview
Description
“(2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol” is a small molecule that belongs to the class of organic compounds known as 6-aminopurines . These are purines that carry an amino group at position 6. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound includes a purine base (a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring) attached to a nonan-2-ol chain . The chemical formula is C14H23N5O .Physical And Chemical Properties Analysis
The average weight of this compound is 277.3653 and the monoisotopic weight is 277.190260383 .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Molecular Structure Analysis : The compound "(1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol Dihydrochloride," closely related to (2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol, was synthesized and its molecular and crystal structure analyzed via X-ray diffraction, demonstrating its potential for further chemical studies and applications (Iusupov et al., 2022).
Tautomerism and Reactivity
- Analysis of Tautomeric Ratios and Reactivity : A study on 2-substituted N-methoxy-9-methyl-9H-purin-6-amines, chemically similar to the compound , investigated the diversity in amino/imino tautomeric ratios. This research enhances understanding of the compound's chemical behavior and potential reactivity under various conditions (Roggen et al., 2011).
Synthesis Process Optimization
- Optimization of Synthesis Conditions : Research focused on the synthesis of (R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol, a key intermediate in the production of compounds like this compound. This study highlighted the effects of various synthesis conditions, leading to optimized production methods suitable for industrial applications (Yu Zhu-ming, 2012).
Potential Antiviral Applications
- Investigation into Antiviral Activity : A study on enantioselective synthesis of ethanol analogues containing the 9H-purin-9-yl group examined their potential as antiviral agents. This suggests a possible application of this compound in developing antiviral treatments (Akella & Vince, 1996).
Amino Acid-Nucleobase Conjugates
- Synthesis of Amino Acid-Nucleobase Conjugates : The synthesis of (purin-6-yl)alanines, combining amino acid and nucleobase structures, was explored. This research provides insights into the chemical versatility of purine-based compounds and their potential applications in biochemistry and medicinal chemistry (Čapek, Pohl, & Hocek, 2004).
Immunobiological Activity
- Exploring Immunostimulatory Potency : A study synthesized 2-amino-3-(purin-9-yl)propanoic acids with various substitutions, analyzing their immunostimulatory and immunomodulatory effects. This highlights the compound's potential use in enhancing immune responses, suggesting medical applications in immunology (Doláková et al., 2005).
Conformational Studies
- Conformational Analysis for Drug Development : Research on conformationally locked versions of L-deoxythreosyl phosphonate nucleosides, incorporating 6-amino-9H-purin-9-yl, was conducted. This study provides valuable insights into the compound's conformational properties, which is critical in drug design and development (Saneyoshi, Deschamps, & Marquez, 2010).
Future Directions
properties
IUPAC Name |
(2S,3R)-3-(6-aminopurin-9-yl)nonan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17)/t10-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSAAWHGJUZBOG-WDEREUQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H]([C@H](C)O)N1C=NC2=C(N=CN=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79813-69-7 | |
Record name | HWC 46 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079813697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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